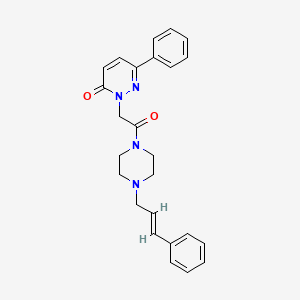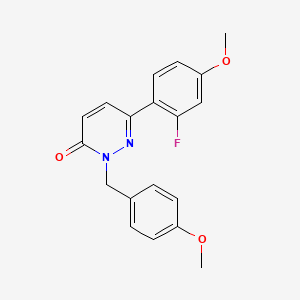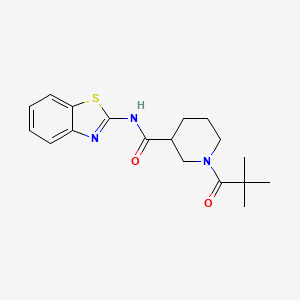![molecular formula C17H21N3O5 B4507325 6,7-dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one](/img/structure/B4507325.png)
6,7-dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one
Descripción general
Descripción
6,7-Dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one is a quinazoline derivative known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The morpholine and methoxy groups attached to the quinazoline core contribute to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: Investigated for its potential to modulate biological pathways and cellular processes.
Pharmaceutical Development: Explored as an intermediate in the synthesis of drugs targeting cancer and other diseases.
Chemical Biology: Utilized in studies to understand the interaction of small molecules with biological macromolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxyquinazolin-4(3H)-one as the core structure.
Formation of the Propyl Chain: The propyl chain is introduced through a reaction with a suitable alkylating agent, such as 3-bromopropylamine.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.
Oxidation: The final step involves the oxidation of the propyl chain to introduce the oxo group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The methoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with varied functional groups.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A quinazoline derivative used as a kinase inhibitor in cancer therapy.
Erlotinib: Another quinazoline-based kinase inhibitor with similar applications.
Lapatinib: A dual kinase inhibitor targeting both epidermal growth factor receptor and human epidermal growth factor receptor 2.
Uniqueness
6,7-Dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine group enhances its solubility and bioavailability, making it a valuable compound for drug development.
Propiedades
IUPAC Name |
6,7-dimethoxy-3-(3-morpholin-4-yl-3-oxopropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-23-14-9-12-13(10-15(14)24-2)18-11-20(17(12)22)4-3-16(21)19-5-7-25-8-6-19/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIDENYBUUKHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4507255.png)
![N-[2-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B4507259.png)
![2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide](/img/structure/B4507273.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopentylacetamide](/img/structure/B4507278.png)


![1-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B4507302.png)
![3-{[2-(4-chlorophenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4507304.png)

![2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4507317.png)

![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4507347.png)
![N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4507352.png)
